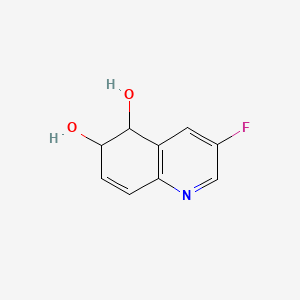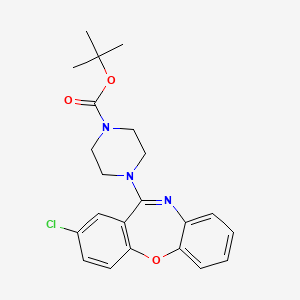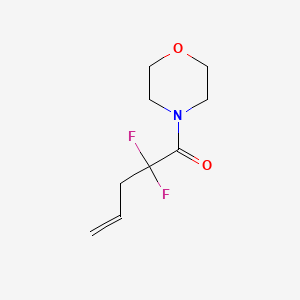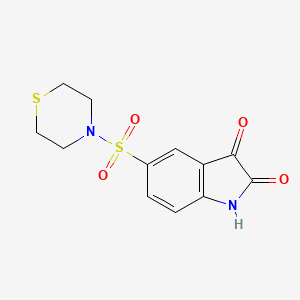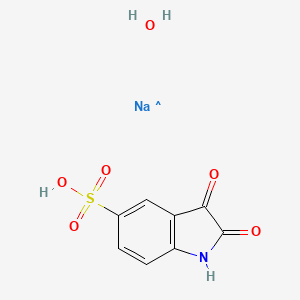
ent-Florfenicol Amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Florfenicol Amine Hydrochloride: is a biochemical compound with the molecular formula C10H14FNO3S•HCl and a molecular weight of 283.75 g/mol . It is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine . This compound is notable for its antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Florfenicol Amine Hydrochloride involves the synthesis of florfenicol followed by its conversion to the amine derivative. The synthetic route typically includes the following steps:
Synthesis of Florfenicol:
Conversion to Amine: The florfenicol is then subjected to reductive amination to introduce the amine group, resulting in florfenicol amine.
Formation of Hydrochloride Salt: The final step involves the reaction of florfenicol amine with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of florfenicol, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is similar to that of florfenicol and other related antibiotics .
Comparison with Similar Compounds
ent-Florfenicol Amine Hydrochloride is compared with other similar compounds such as:
Florfenicol: A broad-spectrum antibiotic with similar antibacterial properties.
Thiamphenicol: A less potent analog of florfenicol with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, florfenicol . This makes it more effective in certain applications, particularly in veterinary medicine .
Properties
CAS No. |
1391054-08-2 |
|---|---|
Molecular Formula |
C10H15ClFNO3S |
Molecular Weight |
283.742 |
IUPAC Name |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Synonyms |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


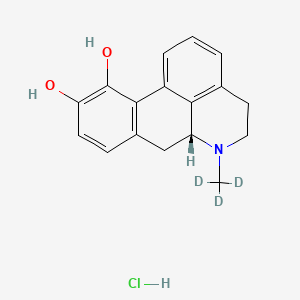
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
